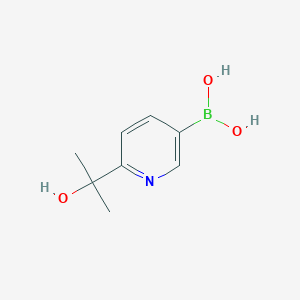

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Description

Crystallographic Analysis and Bonding Configurations

The crystallographic investigation of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid reveals a complex three-dimensional structure governed by multiple intermolecular interactions that significantly influence its solid-state properties. The compound crystallizes with the boronic acid group positioned at the 3-position of the pyridine ring, while the 2-hydroxypropan-2-yl substituent occupies the 6-position, creating a sterically demanding molecular environment. The International Union of Pure and Applied Chemistry systematic name [6-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid accurately reflects this substitution pattern, which has profound implications for the molecule's hydrogen bonding network and overall stability.

Crystallographic studies of related boronic acid compounds demonstrate that the boronic acid functionality typically adopts a planar configuration with the boron atom exhibiting trigonal planar geometry. In the solid state, this compound forms extensive hydrogen bonding networks through the boronic acid hydroxyl groups, the pyridine nitrogen atom, and the tertiary alcohol moiety. These interactions create a robust three-dimensional framework that contributes to the compound's relative stability under ambient conditions. The presence of the bulky 2-hydroxypropan-2-yl group at the 6-position introduces significant steric hindrance that influences both the molecular conformation and the packing arrangement in the crystal lattice.

The bonding configuration analysis reveals that the compound exhibits characteristic boronic acid geometric parameters, with boron-oxygen bond lengths typically ranging between 1.35-1.40 Angstroms and hydroxyl group orientations that optimize hydrogen bonding interactions. The pyridine ring maintains its aromatic character with carbon-carbon bond lengths consistent with aromatic systems, while the carbon-boron bond demonstrates partial double bond character due to π-back bonding between the aromatic system and the vacant p-orbital on boron. The tertiary alcohol functionality at the 2-position of the hydroxypropan-2-yl substituent provides additional hydrogen bonding capability, creating a multifunctional hydrogen bonding donor and acceptor system.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound represents a fascinating aspect of its chemical identity, particularly considering the multiple sites capable of participating in proton transfer equilibria. While the pyridine nitrogen atom can undergo protonation to form pyridinium species, the boronic acid group itself can exist in various tautomeric forms depending on the solution conditions and intermolecular environment. The compound's tautomeric equilibria are further complicated by the presence of the tertiary alcohol group, which can participate in intramolecular hydrogen bonding interactions that stabilize specific conformational states.

Comparative analysis with related nitrogen-containing heterocyclic compounds reveals that pyridine-based systems typically exhibit well-defined tautomeric preferences based on the electronic nature of substituents and environmental factors. In the case of this compound, the electron-withdrawing nature of the boronic acid group at the 3-position influences the basicity of the pyridine nitrogen, while the electron-donating tertiary alcohol substituent at the 6-position provides a counterbalancing effect. This electronic push-pull arrangement creates a unique tautomeric landscape that differs significantly from simpler pyridine derivatives.

Nuclear magnetic resonance studies of related pyridine-boronic acid systems indicate that the boronic acid group itself can undergo rapid exchange between its free form and various hydrated species in solution. The 15N nuclear magnetic resonance chemical shifts provide particularly valuable information about the tautomeric state of the pyridine nitrogen, with typical values for neutral pyridine appearing around -60 to -80 parts per million relative to nitromethane, while protonated forms appear significantly downfield. For this compound, the specific substitution pattern suggests that the compound would exhibit intermediate behavior between highly basic and neutral pyridine systems.

The influence of solvent environment on tautomeric equilibria becomes particularly pronounced for this compound due to its multiple hydrogen bonding sites. In polar protic solvents, the boronic acid group can form extensive hydrogen bonding networks that stabilize specific tautomeric forms, while the tertiary alcohol group contributes additional complexity through its own hydrogen bonding interactions. Computational studies suggest that intramolecular hydrogen bonding between the pyridine nitrogen and the tertiary alcohol hydroxyl group may provide stabilization energies in the range of 15-25 kilojoules per mole, comparable to similar intramolecular interactions observed in related heterocyclic systems.

Electronic Structure and Frontier Molecular Orbital Properties

The electronic structure of this compound exhibits distinctive characteristics that arise from the conjugated π-system of the pyridine ring, the electron-accepting properties of the boronic acid group, and the electron-donating nature of the hydroxypropan-2-yl substituent. Computational analysis reveals that the compound possesses a topological polar surface area of 73.58 square Angstroms and a calculated logarithm of the partition coefficient of -1.0112, indicating significant hydrophilic character. These parameters reflect the substantial contribution of polar functional groups to the overall electronic distribution and suggest strong interactions with polar solvents and biological systems.

The frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic properties of this compound. The highest occupied molecular orbital typically localizes on the pyridine ring system with significant contributions from the nitrogen lone pair, while the lowest unoccupied molecular orbital demonstrates substantial character on the boronic acid group due to the vacant p-orbital on boron. This electronic arrangement creates a pronounced dipolar character that influences both the compound's physical properties and its potential reactivity patterns in chemical transformations.

The presence of the 2-hydroxypropan-2-yl substituent introduces additional complexity to the frontier molecular orbital structure through its electron-donating inductive effect and potential for conjugative interactions with the aromatic system. Computational studies of similar systems suggest that such alkyl-substituted pyridine derivatives exhibit modified frontier molecular orbital energies compared to unsubstituted analogs, with the specific positioning of substituents playing a crucial role in determining the overall electronic structure. The electron-donating nature of the tertiary alkyl group tends to raise the energy of the highest occupied molecular orbital, making the compound more susceptible to oxidative processes while simultaneously affecting its coordination chemistry with metal centers.

The boronic acid functionality contributes significantly to the compound's electronic structure through its ability to act as both a Lewis acid and a hydrogen bond donor. The vacant p-orbital on boron creates a low-lying unoccupied molecular orbital that can participate in charge transfer interactions with electron-rich species, while the hydroxyl groups provide sites for hydrogen bonding that can significantly modify the electronic environment. This dual character makes this compound particularly interesting from the perspective of frontier molecular orbital theory, as it combines nucleophilic character at the pyridine nitrogen with electrophilic character at the boron center.

Properties

IUPAC Name |

[6-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)7-4-3-6(5-10-7)9(12)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNCOBIVRYULKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717197 | |

| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088496-42-7 | |

| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling from Halogenated Pyridines

This is the most common and reliable approach. A halogenated pyridine (often brominated or chlorinated at the 6-position) is reacted with a boronic acid or boronate ester bearing the 2-hydroxypropan-2-yl substituent under palladium catalysis.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh3)4 |

| Base | Potassium carbonate (K2CO3), sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane, 1,2-dimethoxyethane (DME), water mixtures |

| Temperature | 70–100 °C |

| Time | 3.5 to 16 hours |

| Atmosphere | Nitrogen or inert gas |

| Yield | 68% to 98% |

Example Procedure:

A solution of 3-bromo-6-chloropyridin-2-amine in 1,4-dioxane and water is treated with pyridin-3-ylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0). The mixture is stirred at 80 °C for 16 hours under nitrogen. After workup and purification, the target compound is obtained in yields up to 98%.

Halogen-Metal Exchange Followed by Borylation

This method involves the treatment of a halogenated pyridine with an organolithium reagent (e.g., n-butyllithium) at low temperature to form a metalated intermediate, which is then quenched with a boron electrophile such as triisopropyl borate.

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-N,N-dimethylpyridin-2-amine or similar halogenated pyridines |

| Metalating Agent | n-Butyllithium (n-BuLi) |

| Boron Source | Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -72 °C to ambient |

| Reaction Time | 2 hours metalation + overnight warming |

| Yield | Moderate to high (e.g., 55% reported for related compounds) |

Example Procedure:

A solution of 5-bromo-N,N-dimethylpyridin-2-amine in THF is cooled to -72 °C and treated with n-BuLi for 2 hours. Triisopropyl borate is added dropwise, and the mixture is stirred at low temperature before warming to ambient overnight. After quenching and workup, the boronic acid is isolated.

Copper-Catalyzed and Other Palladium-Catalyzed Variants

Some syntheses employ copper(I) chloride as a co-catalyst with palladium diacetate and diphosphine ligands in polar solvents like N,N-dimethylformamide (DMF), often at elevated temperatures (~100 °C) for short reaction times (0.5 to 2 hours). These methods can be useful for more complex substrates or when specific substitution patterns are required.

| Parameter | Details |

|---|---|

| Catalysts | Pd(OAc)2, CuCl, 1,1'-bis(diphenylphosphino)ferrocene (DPPF) |

| Base | Cesium carbonate (Cs2CO3) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Time | 0.5 to 2 hours |

| Atmosphere | Nitrogen or inert |

| Yield | Moderate (around 55%) |

| Method | Catalyst/System | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd(0)-Catalyzed Suzuki Coupling | Tetrakis(triphenylphosphine)palladium(0) | K2CO3, Na2CO3 | 1,4-Dioxane/H2O, DME/H2O | 70–80 | 3.5–16 | 68–98 | Most common, high yield |

| Halogen-Metal Exchange + Borylation | n-BuLi + Triisopropyl borate | - | THF | -72 to RT | ~16 | 55–70 | Requires low temp, air-sensitive |

| Pd/Cu Co-catalyzed coupling | Pd(OAc)2, CuCl, DPPF | Cs2CO3 | DMF | 100 | 0.5–2 | ~55 | Useful for complex substrates |

| Microwave-assisted Suzuki | Pd(PPh3)4 | Na2CO3 | DMF/H2O | 140 | <1 | 54 | Rapid reaction under microwave |

- The palladium-catalyzed Suzuki-Miyaura cross-coupling remains the gold standard for preparing (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid due to its robustness, scalability, and high yields.

- Halogen-metal exchange routes offer direct access but require stringent low-temperature control and inert atmosphere to prevent decomposition of sensitive intermediates.

- The choice of base and solvent critically influences the yield and purity; aqueous mixtures with carbonate bases are preferred for Suzuki couplings.

- Microwave-assisted protocols can shorten reaction times significantly but may require specialized equipment.

- Purification is typically achieved by silica gel column chromatography or recrystallization, depending on the scale and desired purity.

The preparation of this compound is well-established through palladium-catalyzed cross-coupling of halogenated pyridines with boronic acid derivatives or via halogen-metal exchange followed by borylation. The methods provide reliable access to this compound with yields ranging from moderate to excellent, depending on reaction conditions and catalyst systems. Selection of the appropriate method depends on substrate availability, scale, and sensitivity considerations.

Chemical Reactions Analysis

Types of Reactions: (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Strong nucleophiles such as Grignard reagents and organolithium compounds are used.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives and boronic acid esters .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition and Drug Development

Boronic acids are recognized for their ability to form reversible covalent bonds with diols, which is particularly useful in drug design. The unique structure of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid allows it to selectively bind to certain enzymes, making it a potential candidate for enzyme inhibitors. This property has been exploited in the development of pharmaceuticals targeting diseases such as cancer and diabetes.

Case Study: Inhibitors of Proteases

Research has demonstrated that derivatives of this compound can effectively inhibit proteases involved in disease progression. For instance, studies have shown that these compounds can selectively inhibit the activity of specific serine proteases, which play critical roles in various pathophysiological processes.

Organic Synthesis

Building Blocks for Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Table: Comparison of Boronic Acids in Organic Synthesis

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains a pyridine ring and hydroxypropan group | Used in Suzuki coupling reactions |

| 4-Pyridinylboronic Acid | Lacks hydroxypropan group | Primarily for coupling reactions |

| 3-Pyridinylboronic Acid | Different substitution pattern | Exhibits varied inhibition profiles |

Material Science

Development of Functional Materials

The unique properties of this compound allow it to be used in creating novel materials such as self-healing polymers and gels. The reversible bonding capability with diols enables the formation of dynamic networks that can respond to environmental stimuli.

Case Study: Self-Assembling Polymers

Research has indicated that incorporating this compound into polymer matrices can enhance their mechanical properties and introduce self-healing capabilities. These materials have potential applications in coatings, adhesives, and biomedical devices.

Biochemical Sensing

Sensing Applications

The ability of boronic acids to interact with biomolecules makes this compound suitable for biochemical sensing applications. It can be utilized to develop sensors that detect glucose levels or other biologically relevant molecules through specific binding interactions.

Mechanism of Action

The mechanism of action of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or blocking receptor function. This interaction disrupts normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 2-hydroxypropan-2-yl group provides steric bulk and hydrogen-bonding capability, distinguishing it from simpler substituents like isopropoxy or methoxy. This may enhance solubility in polar solvents compared to aryl-substituted analogs (e.g., 4-fluorophenyl derivative) .

- Molecular Weight: The trifluoromethyl-substituted analogs (e.g., [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid, C₆H₄BClF₃NO₂, MW 227.37) exhibit higher molecular weights due to halogen and trifluoromethyl groups .

Reactivity in Cross-Coupling Reactions

Suzuki Coupling Efficiency

Steric and Electronic Influences

- Electron-Withdrawing Groups : Trifluoromethyl and fluoro substituents (e.g., [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) increase electrophilicity, accelerating transmetalation in couplings but may reduce stability .

Biological Activity

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHBNO and a molecular weight of approximately 217.04 g/mol. The presence of both a hydroxyl group and a boronic acid functional group enhances its reactivity and solubility in biological systems.

Enzyme Inhibition

This compound exhibits enzyme inhibition properties, particularly against serine proteases. The mechanism involves the formation of stable complexes with the target enzymes, disrupting their catalytic activity. This characteristic is crucial for developing therapeutic agents targeting diseases such as cancer and bacterial infections .

Interaction with Biological Pathways

The compound's ability to modulate biological pathways is significant. Research indicates that boronic acids can affect signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology. For instance, inhibition of specific kinases linked to tumor growth has been observed with similar boronic acid derivatives .

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, exhibiting a half-maximal effective concentration (EC) in the low micromolar range. Its selectivity towards cancer cells over normal cells highlights its potential for therapeutic use .

Antibacterial and Antifungal Properties

Boronic acids, including this compound, have demonstrated antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways essential for microbial survival .

Case Studies

- Antimycobacterial Activity : A study evaluated the antimycobacterial properties of similar boronic acid derivatives, revealing effective inhibition against Mycobacterium tuberculosis with EC values comparable to established treatments .

- Cytotoxicity Assessment : In a cytotoxicity study involving human colon cancer HT29 cells, this compound showed minimal cytotoxic effects at concentrations below 100 µM, indicating a favorable safety profile for further development .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and solubility, which are advantageous for oral administration routes. Its stability under physiological conditions enhances its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes and purification methods for (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where pyridine-derived boronic acids are coupled with halogenated aromatic partners. For purification, column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is common. High-performance liquid chromatography (HPLC) with C18 columns can achieve >95% purity, as noted for structurally similar boronic acids .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Methodological Answer :

- NMR : The B NMR spectrum typically shows a peak near 30 ppm, confirming the boronic acid moiety. H NMR reveals pyridinyl protons as doublets (δ 8.2–8.5 ppm) and hydroxypropan-2-yl protons as a singlet (δ 1.4–1.6 ppm) .

- FT-IR : B-O stretching vibrations appear at 1340–1310 cm, while O-H (hydroxy group) absorbs at 3200–3400 cm .

- Raman : Boron-oxygen symmetric stretching modes are observed at 630–650 cm .

Q. What are the stability considerations and optimal storage conditions for this compound?

- Methodological Answer : Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Storage at 0–6°C in anhydrous solvents (e.g., THF or DMF) under inert gas (N/Ar) is recommended to minimize degradation . Lyophilization for long-term storage preserves crystallinity and reactivity.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-hydroxypropan-2-yl group influence Suzuki coupling efficiency?

- Methodological Answer : The bulky 2-hydroxypropan-2-yl group reduces reaction rates by increasing steric hindrance at the boron center. Kinetic studies using B NMR can monitor transmetallation steps. Optimize conditions with Pd(PPh) (2–5 mol%) and CsCO as a base in THF/HO (3:1) at 60°C. Computational DFT studies (e.g., Gaussian 09) model steric effects by analyzing bond angles and charge distribution .

Q. What computational approaches are used to predict the compound’s reactivity in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates activation energies for oxidative addition and transmetallation steps. Solvent effects (e.g., THF) are incorporated via the polarizable continuum model (PCM). Key parameters include Fukui indices for electrophilicity and Wiberg bond indices for B-C bond strength .

Q. How can contradictory data on boronic acid stability in aqueous media be resolved?

- Methodological Answer : Contradictions arise from pH-dependent degradation kinetics. Design controlled experiments using UV-Vis spectroscopy to track protodeboronation rates at pH 3–8. Compare with Arrhenius plots (25–60°C) to differentiate thermal vs. pH-driven degradation. Statistical ANOVA identifies outliers due to trace metal impurities (e.g., Cu) accelerating decomposition .

Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodological Answer :

- Functional Group Replacement : Synthesize analogs (e.g., 6-fluoro or 6-methoxy derivatives) to assess hydrogen bonding and hydrophobic interactions.

- Biological Assays : Measure IC values against kinase panels (e.g., EGFR, BTK) using fluorescence polarization.

- X-ray Crystallography : Resolve binding modes to active sites, correlating with DFT-predicted electrostatic potential maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.